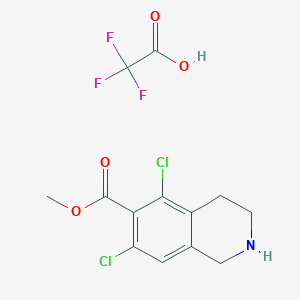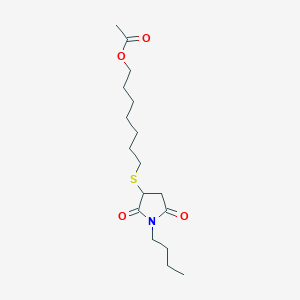![molecular formula C8H12O3S B12886381 2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 61212-14-4](/img/structure/B12886381.png)
2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol is an organic compound that features a furan ring substituted with a methoxy group and a thioether-linked ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with a thiol compound, followed by reduction. One common method includes:
Formation of Thioether Linkage: Reacting 5-methoxyfuran-2-carbaldehyde with a thiol, such as ethanethiol, in the presence of a base like sodium hydroxide.
Reduction: The resulting thioether aldehyde is then reduced using a reducing agent like sodium borohydride to yield 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be further reduced to modify the furan ring or the thioether linkage.
Substitution: The methoxy group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified furan derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence oxidative stress pathways, potentially exhibiting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
2-Furylmethanethiol: Similar structure but lacks the methoxy group and ethanol moiety.
5-Methoxy-2-furancarboxaldehyde: Similar furan ring with a methoxy group but different functional groups.
2-(Methylthio)ethanol: Contains a thioether and ethanol moiety but lacks the furan ring.
Uniqueness
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol is unique due to the combination of its furan ring, methoxy group, and thioether-linked ethanol moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
61212-14-4 |
|---|---|
Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-[(5-methoxyfuran-2-yl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C8H12O3S/c1-10-8-3-2-7(11-8)6-12-5-4-9/h2-3,9H,4-6H2,1H3 |
InChI Key |
JEVGSQBIMDRVSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(O1)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



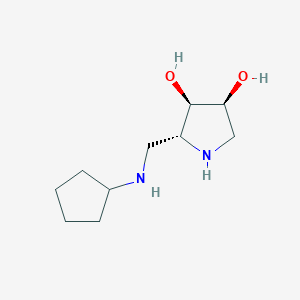
![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
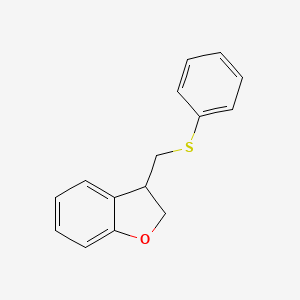
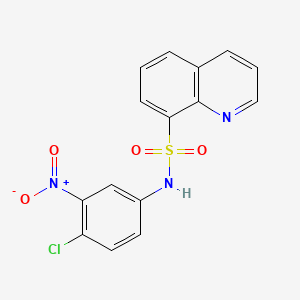
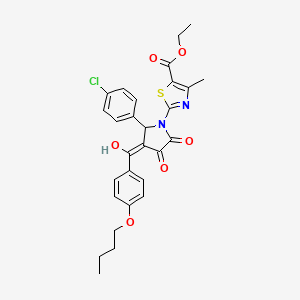
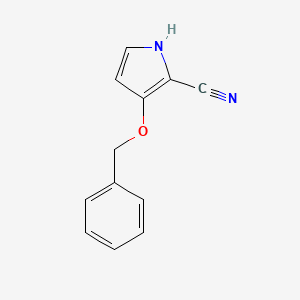
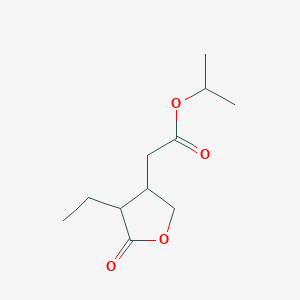
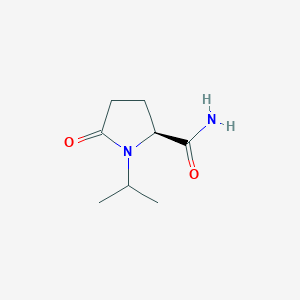
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)

